

Spectroscopic Profile of Pentyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentyl acetate

Cat. No.: B166345

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Introduction

Pentyl acetate, a carboxylic acid ester with the chemical formula $C_7H_{14}O_2$, is a significant compound in various industrial applications, including its use as a flavoring agent and an industrial solvent. This technical guide provides a comprehensive overview of the spectroscopic data for **n-pentyl acetate**, the straight-chain isomer, which is crucial for its identification, characterization, and quality control in research and industrial settings. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure

The molecular structure of **n-pentyl acetate** consists of a pentyl group attached to an acetate moiety.

Caption: Chemical structure of **n-pentyl acetate**.

Spectroscopic Data

The following sections present the key spectroscopic data for **n-pentyl acetate**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for n-pentyl acetate are presented below.

^1H NMR Spectroscopic Data of n-Pentyl Acetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.05	t	2H	6.7	-O-CH ₂ -
2.04	s	3H	-	CH ₃ -C=O
1.62	quint	2H	7.0	-O-CH ₂ -CH ₂ -
1.33	m	4H	-	-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.90	t	3H	7.0	-CH ₃

^{13}C NMR Spectroscopic Data of n-Pentyl Acetate^[1]

Chemical Shift (δ) ppm	Assignment
171.1	C=O
64.5	-O-CH ₂ -
28.4	-O-CH ₂ -CH ₂ -
28.2	-CH ₂ -CH ₂ -CH ₂ -CH ₃
22.3	-CH ₂ -CH ₃
21.0	CH ₃ -C=O
13.9	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **n-pentyl acetate** are listed below.

IR Spectroscopic Data of n-Pentyl Acetate[2][3]

Frequency (cm ⁻¹)	Intensity	Assignment
2960-2870	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1240	Strong	C-O stretch (ester)
1050	Medium	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **n-pentyl acetate** provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data of n-Pentyl Acetate[4][5]

m/z	Relative Intensity (%)	Assignment
130	5	[M] ⁺ (Molecular Ion)
70	100	[C ₅ H ₁₀] ⁺
43	95	[CH ₃ CO] ⁺
55	30	[C ₄ H ₇] ⁺
41	25	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- **Sample Preparation:** A solution of **pentyl acetate** is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[6]
- ^1H NMR: The ^1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- ^{13}C NMR: The ^{13}C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **pentyl acetate**, the IR spectrum is most easily obtained as a neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[7][8]
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum. The spectrum is typically scanned over the range of $4000\text{-}400\text{ cm}^{-1}$. [7]

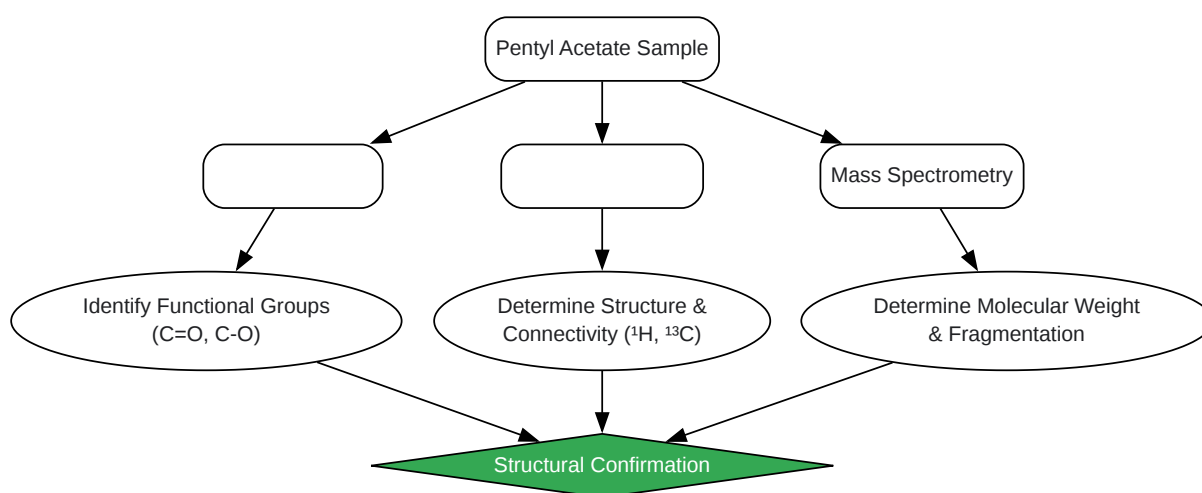
Mass Spectrometry (MS)

- **Sample Introduction:** **Pentyl acetate** is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and direct injection into the ion source, or by direct infusion.
- **Ionization:** Electron Ionization (EI) is a common method used for volatile compounds like **pentyl acetate**. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z . The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.^{[5][9][10]}

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing **pentyl acetate** using these spectroscopic techniques follows a logical progression.



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Caption: Workflow for the spectroscopic analysis of **pentyl acetate**.

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